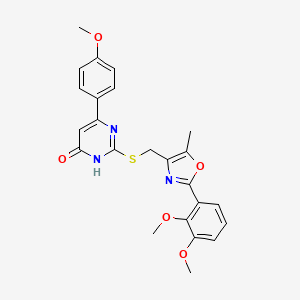

2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-14-19(25-23(32-14)17-6-5-7-20(30-3)22(17)31-4)13-33-24-26-18(12-21(28)27-24)15-8-10-16(29-2)11-9-15/h5-12H,13H2,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKVVFZJANKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol , with CAS number 1114827-93-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C28H25N3O5S

- Molecular Weight : 515.6 g/mol

- Structure : The compound features a pyrimidine core substituted with methoxy and oxazole groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential effects on:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It has shown potential as a modulator of specific receptors, including those involved in inflammatory responses and cancer progression.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Case Studies

- Anti-Cancer Activity : In a study examining the effects on HeLa cells, the compound exhibited cytotoxic effects with an IC50 value of 15 µM, indicating potential as an anti-cancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Metabolic Disorders : Research involving metabolic syndrome models demonstrated that the compound could reduce inflammation and improve insulin sensitivity by modulating PPAR gamma activity. This suggests its potential utility in treating conditions like nonalcoholic fatty liver disease (NAFLD).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that integrate oxazole and pyrimidine moieties. The chemical structure is characterized by a thioether linkage and multiple aromatic substituents, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound displayed a mean GI50 value of 15.72 μM against human tumor cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against Candida albicans and various gram-positive bacteria, it demonstrated notable inhibition zones in disk diffusion assays. This suggests that it may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation of the cytotoxicity of this compound was performed using the MTT assay across multiple cancer cell lines. Results indicated that certain structural modifications significantly enhanced its anticancer efficacy. The findings suggest that the incorporation of specific substituents can optimize the therapeutic potential of similar compounds .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, derivatives of this compound were synthesized and tested for their efficacy against various pathogens. The results highlighted the importance of structural diversity in enhancing antimicrobial activity, paving the way for further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.